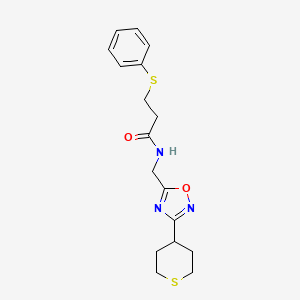

3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H21N3O2S2 and its molecular weight is 363.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Synthesis

The molecular formula of the compound is C17H21N3O3S, with a molecular weight of 347.43 g/mol. Its structure includes a phenylthio group, a tetrahydro-2H-thiopyran moiety, and an oxadiazole ring, which are known for their diverse biological activities.

Synthesis

The compound is synthesized through a multi-step process involving:

- Formation of the Oxadiazole Ring : This is typically achieved via cyclization reactions involving appropriate precursors.

- Introduction of the Phenylthio Group : This can be done through electrophilic substitution reactions.

- Attachment of the Tetrahydro-2H-pyran Moiety : Nucleophilic substitution reactions are often employed for this step .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . The presence of the oxadiazole ring enhances lipophilicity, facilitating better membrane permeability and thus improving antimicrobial efficacy.

Anticancer Activity

Several studies have demonstrated that oxadiazole derivatives possess notable anticancer properties. For instance:

- A study reported that certain 1,3,4-oxadiazole derivatives exhibited IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard chemotherapeutic agents like 5-Fluorouracil .

- Another investigation highlighted the ability of oxadiazole compounds to inhibit focal adhesion kinase (FAK), a target in cancer therapy, with some compounds showing IC50 values as low as 0.78 µM .

Case Studies

The biological activity of this compound can be attributed to:

- Inhibition of Key Enzymes : The oxadiazole ring interacts with enzymes involved in DNA synthesis and repair.

- Membrane Disruption : The lipophilic nature allows the compound to integrate into bacterial membranes, leading to cell lysis.

- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2 .

Aplicaciones Científicas De Investigación

Anticancer Properties

Several studies have investigated the anticancer properties of compounds related to 3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide. For instance:

- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The compound exhibited growth inhibition percentages ranging from 50% to 85% depending on the concentration used .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Inhibition Studies : Antimicrobial screening against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed notable inhibition zones in disk diffusion assays. Compounds similar to this compound have been reported to possess better activity against gram-positive bacteria compared to gram-negative species .

Case Studies

- Cytotoxicity Evaluation : A comprehensive study evaluated various derivatives of oxadiazole for their cytotoxic effects using the MTT assay. Results indicated that structural modifications could enhance anticancer activity significantly .

- Antimicrobial Screening : Another study focused on synthesizing thiadiazolopyrimidine derivatives tested against Candida albicans and various bacterial strains. The results confirmed that certain modifications improved antimicrobial efficacy .

Análisis De Reacciones Químicas

Amide Bond Hydrolysis and Formation

The propanamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding metabolic pathways and degradation products.

-

Key Insight : The amide bond’s stability varies with pH, with acidic conditions favoring faster cleavage. Carbodiimide-mediated coupling (e.g., WSC) enables synthetic modifications of the amine moiety .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in nucleophilic substitution and ring-opening reactions due to its electron-deficient nature.

-

Structural Impact : Ring-opening under acidic conditions generates bioactive amidoxime intermediates, as observed in antiviral drug syntheses .

Sulfur-Based Oxidation Reactions

The phenylthioether and tetrahydrothiopyran moieties undergo selective oxidation:

-

Selectivity : Controlled stoichiometry of mCPBA yields sulfoxides (1 equiv) or sulfones (2 equiv) . Oxidation enhances polarity and hydrogen-bonding capacity.

Functionalization of the Tetrahydrothiopyran Ring

The tetrahydrothiopyran group undergoes ring-opening and substitution:

| Reaction | Reagents | Products | References |

|---|---|---|---|

| Ring-opening | Br2, CCl4, −10°C | Dithiolane derivatives via diradical intermediates | |

| Alkylation | MeI, K2CO3, DMF, 60°C | S-Methylated thiopyran with improved lipophilicity |

Phenylthio Group Reactivity

The phenylthioether participates in cross-coupling and substitution:

-

Limitation : Steric hindrance from the oxadiazole ring reduces coupling efficiency compared to simpler thioethers .

Protonation and Complexation

The oxadiazole nitrogen atoms act as Lewis bases:

Photochemical Reactivity

UV-induced reactions of the phenylthio group:

| Condition | Outcome | References |

|---|---|---|

| UV (254 nm), benzene | Homolytic S–C bond cleavage, generating thiyl radicals | |

| Presence of O2 | Sulfoxide/sulfone formation via radical oxidation |

-

Caution : Light-sensitive storage recommended to prevent degradation.

Propiedades

IUPAC Name |

3-phenylsulfanyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S2/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-22-16)13-6-9-23-10-7-13/h1-5,13H,6-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOTWHIMUQRZFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.